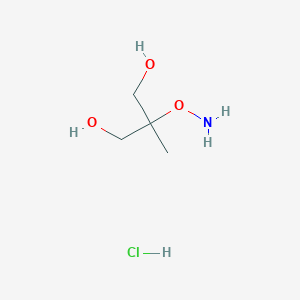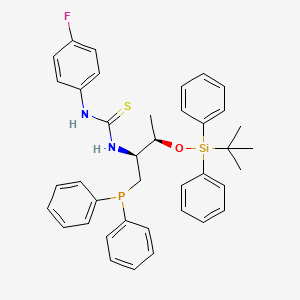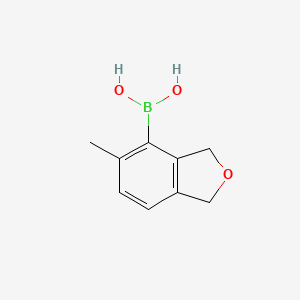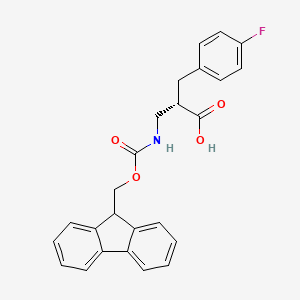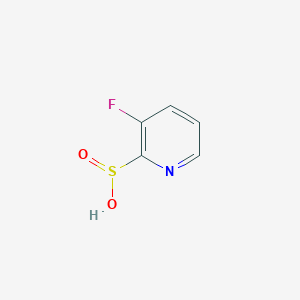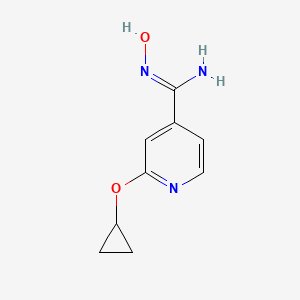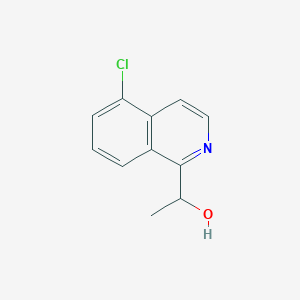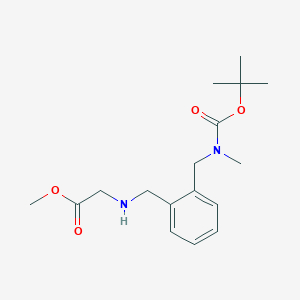
Methyl 2-((2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzyl)amino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzyl)amino)acetate is a complex organic compound with a molecular structure that includes a tert-butoxycarbonyl group, a methylamino group, and a benzylamino group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzyl)amino)acetate typically involves multiple steps. One common method includes the reaction of tert-butyl 2-((methylamino)methyl)benzoate with methyl 2-bromoacetate under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at a controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzyl)amino)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Methyl 2-((2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzyl)amino)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-((2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzyl)amino)acetate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for certain enzymes, affecting biochemical pathways. The tert-butoxycarbonyl group provides stability, while the methylamino and benzylamino groups facilitate binding to target molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate
- 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid
- 2-((tert-Butoxycarbonyl)amino)ethoxy)ethyl 4-methylbenzenesulfonate
Uniqueness
Methyl 2-((2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzyl)amino)acetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in synthetic organic chemistry and various research applications .
Properties
Molecular Formula |
C17H26N2O4 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
methyl 2-[[2-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]phenyl]methylamino]acetate |
InChI |
InChI=1S/C17H26N2O4/c1-17(2,3)23-16(21)19(4)12-14-9-7-6-8-13(14)10-18-11-15(20)22-5/h6-9,18H,10-12H2,1-5H3 |
InChI Key |
BXSIWFMGDBTYFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC=CC=C1CNCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


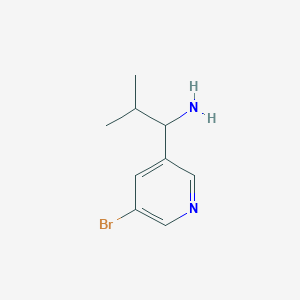


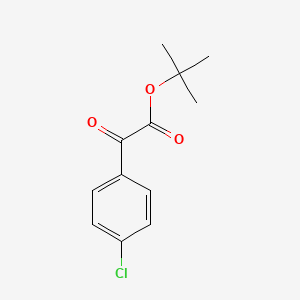
![6-chloro-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B12952359.png)
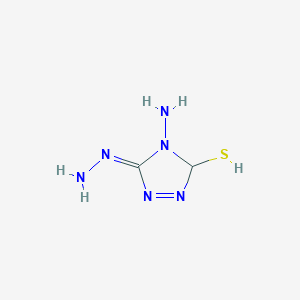
![2-tert-butyl 8-methyl 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazine-2,8(1H)-dicarboxylate](/img/structure/B12952366.png)
